molecular formula C9H9BrN2S B8627955 5-Bromoindoline-1-thiocarboxamide

5-Bromoindoline-1-thiocarboxamide

Cat. No. B8627955
M. Wt: 257.15 g/mol
InChI Key: LSEIOKXUPCRWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoindoline-1-thiocarboxamide is a useful research compound. Its molecular formula is C9H9BrN2S and its molecular weight is 257.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromoindoline-1-thiocarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoindoline-1-thiocarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromoindoline-1-thiocarboxamide

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

5-bromo-2,3-dihydroindole-1-carbothioamide

InChI

InChI=1S/C9H9BrN2S/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13)

InChI Key

LSEIOKXUPCRWGE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromoindoline (14.8 g, 75 mmol) in 200 mL of 1N aqueous hydrochloric acid was treated with potassium thiocyanate (34.0 g, 350 mmol) in portions. The mixture was heated at reflux for 1 h and was then cooled to room temperature. The precipitate was collected, washed with water, and recrystallized from 2-propanol to afford (in two crops) 14.1 g (73%) of 5-bromoindoline-1-thiocarboxamide as a light yellow, fluffy solid.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.